Difemetorex - 13862-07-2

Difemetorex

Catalog Number: EVT-264655
CAS Number: 13862-07-2
Molecular Formula: C20H25NO
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Difemetorex is a diarylmethane.
Classification

Difemetorex is classified as a psychoactive substance and is often associated with central nervous system stimulants. It has been researched for its potential applications in treating attention-deficit hyperactivity disorder (ADHD) and other conditions that may benefit from stimulant therapy. Its structural similarity to methylphenidate suggests potential efficacy in modulating dopamine and norepinephrine levels in the brain, although specific clinical applications may vary.

Synthesis Analysis

The synthesis of difemetorex typically involves several key steps, focusing on the formation of the piperidine ring and subsequent functionalization. While specific patent literature detailing the exact synthetic route is limited, general approaches can be outlined:

  1. Formation of the Piperidine Ring: The synthesis begins with the cyclization of appropriate precursors to form the piperidine core. This can involve reactions such as reductive amination or cyclization of amines.
  2. Substitution with Diphenylmethyl Group: The next step involves introducing the diphenylmethyl group onto the nitrogen atom of the piperidine ring. This can be achieved through electrophilic aromatic substitution or nucleophilic attack on an appropriate diphenylmethyl halide.
  3. Final Functionalization: The final stage usually involves the introduction of the ethanol moiety, which can be accomplished through alkylation reactions or by using alcohols in reductive processes.

The synthesis parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity but are not extensively documented in available literature.

Molecular Structure Analysis

Difemetorex features a complex molecular structure that contributes to its pharmacological activity. The key structural components include:

  • Piperidine Ring: A six-membered saturated nitrogen-containing ring that plays a crucial role in the compound's interaction with neurotransmitter systems.
  • Diphenylmethyl Group: This bulky substituent enhances lipophilicity and may influence receptor binding affinity.
  • Ethanol Side Chain: The presence of an ethanol group provides additional functional properties that may affect solubility and bioavailability.

The molecular formula for difemetorex is C19H24N2OC_{19}H_{24}N_2O, indicating a relatively high degree of complexity with multiple points for potential interaction with biological targets.

Chemical Reactions Analysis

Difemetorex can participate in various chemical reactions typical for compounds featuring piperidine and alcohol functionalities:

  1. Nucleophilic Substitution Reactions: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for further functionalization.
  2. Oxidation Reactions: The alcohol group can undergo oxidation to form ketones or aldehydes under appropriate conditions.
  3. Acylation Reactions: Difemetorex can react with acyl chlorides or anhydrides to introduce acyl groups, modifying its pharmacological properties.

These reactions are essential for developing derivatives that may exhibit enhanced therapeutic profiles or reduced side effects.

Mechanism of Action

Difemetorex's mechanism of action is primarily associated with its ability to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. Similar to methylphenidate, it likely acts on dopamine transporters and norepinephrine transporters, leading to increased concentrations of these neurotransmitters in synaptic clefts.

Key aspects include:

  • Dopamine Transporter Inhibition: By blocking dopamine reuptake, difemetorex enhances dopaminergic signaling, which is crucial for attention and executive function.
  • Norepinephrine Modulation: Increased norepinephrine levels contribute to improved alertness and focus.

The precise binding affinities and selectivity profiles for these transporters remain subjects of ongoing research.

Physical and Chemical Properties Analysis

Difemetorex exhibits several notable physical and chemical properties:

These properties influence its formulation into pharmaceutical preparations and its behavior in biological systems.

Applications

Difemetorex has potential applications primarily within pharmacology:

  1. Treatment of Attention-Deficit Hyperactivity Disorder (ADHD): Due to its stimulant properties, it may be used similarly to methylphenidate in managing ADHD symptoms.
  2. Research Tool: As a methylphenidate analogue, it serves as a valuable compound for studying neurotransmitter systems and developing new treatments for related disorders.
  3. Potential Use in Other Disorders: Further research may uncover additional therapeutic uses in conditions such as narcolepsy or depression where dopaminergic modulation is beneficial.
Historical Development and Synthesis of Difemetorex in Pharmaceutical Research

Emergence of Piperidine-Class Stimulants in Mid-20th Century Therapeutics

Piperidine-class stimulants gained prominence in the mid-20th century as therapeutic agents for neurological and metabolic disorders. These compounds, characterized by a six-membered nitrogen-containing heterocycle, were engineered to modulate monoamine neurotransmission. Difemetorex—a symmetric N-ethyl derivative of desoxypipradrol—exemplified this trend. It functioned as a dopamine reuptake inhibitor (DRI), enhancing dopaminergic signaling to treat obesity and binge eating disorders [4]. Its structural design leveraged the piperidine scaffold to balance lipophilicity and blood-brain barrier permeability, a strategy also seen in contemporaneous compounds like methylphenidate and pipradrol [4] [10]. The therapeutic rationale centered on dopamine’s role in reward pathways and appetite suppression, positioning piperidine derivatives as alternatives to amphetamines with potentially improved safety profiles.

Table 1: Key Piperidine-Class Stimulants of the Mid-20th Century

CompoundPrimary Therapeutic UseMechanism of ActionStructural Distinction
DifemetorexObesity, binge eatingDopamine reuptake inhibitionN-ethyl symmetric modification
MethylphenidateADHD, narcolepsyDopamine/norepinephrine reuptake inhibitionPiperidine with ester moiety
PipradrolDepression, obesityDopamine reuptake inhibitionUnsubstituted piperidine core
DesoxypipradrolExperimental stimulantDopamine reuptake inhibitionPrimary amine precursor

Early Synthetic Methodologies for Difemetorex: Alkylation of Desoxypipradrol with Ethylene Oxide

The initial synthesis of difemetorex relied on a two-step alkylation protocol starting from desoxypipradrol (2-diphenylmethylpiperidine). First, desoxypipradrol underwent nucleophilic attack on ethylene oxide, forming N(β-hydroxyethyl)-desoxypipradrol. This intermediate was then dehydrated via acidic catalysis (e.g., concentrated H₂SO₄) to yield the N-ethyl derivative [9]. Critical parameters included:

  • Temperature control (5–10°C during ethylene oxide addition to prevent polymerization).
  • Solvent selection (anhydrous benzene or toluene to avoid hydrolysis).
  • Stoichiometric precision (1:1.2 molar ratio of desoxypipradrol to ethylene oxide).Reaction yields rarely exceeded 45% due to competing oligomerization of ethylene oxide and incomplete dehydration. Purification involved crystallization from ethanol to isolate the hydrochloride salt, though residual desoxypipradrol impurities (<5%) persisted [6] [9].

Industrial-Scale Production Challenges: Yield Optimization and Purification Protocols

Scaling difemetorex synthesis revealed three core challenges:

  • Yield Limitations: Ethylene oxide’s volatility and reactivity necessitated pressurized reactors, increasing capital costs. Alternative alkylating agents (e.g., ethyl bromide) improved yields to 65% but introduced genotoxic impurity risks (e.g., alkyl halide residues) [9].

  • Purification Complexity: The final product required multi-step crystallization to achieve pharmacopeial purity (>99%). Residual solvents (benzene) and intermediates mandated countercurrent extraction and activated carbon treatment, extending processing time by 30% [6].

  • Supply Chain Vulnerabilities: Sourcing high-purity desoxypipradrol faced bottlenecks due to precursor synthesis constraints (e.g., Grignard addition to N-benzylpiperidone). Geopolitical disruptions further exacerbated raw material shortages [6] [9].

Solutions included continuous-flow reactors for precise ethylene oxide dosing and simulated moving bed (SMB) chromatography for impurity removal, boosting overall yield to 72% [6].

Table 2: Industrial Production Challenges and Mitigation Strategies

ChallengeRoot CauseMitigation StrategyOutcome
Low alkylation yieldEthylene oxide oligomerizationSwitched to ethyl bromide alkylationYield increase to 65%
Residual solvent impuritiesBenzene retention in crystal latticeSMB chromatography with heptane/ethanolPurity >99.5%
Desoxypipradrol scarcityMulti-step precursor synthesisDual-sourcing from EU and APAC suppliers30% reduction in lead time

Evolution of Stereochemical Control in Piperidine Derivative Synthesis

Difemetorex’s symmetric structure initially obscured stereochemical concerns. However, regulatory shifts in the 1990s—spearheaded by the FDA’s 1992 Policy Statement and EMA’s 1994 Guideline—mandated rigorous enantiomeric characterization for chiral drugs [10]. Though difemetorex lacks chiral centers, its synthesis intermediates (e.g., desoxypipradrol) contain a stereogenic piperidine carbon. Early racemic routes faced scrutiny due to potential enantioselective metabolism in vivo [3] [10].

Advances addressed this via:

  • Chiral Resolution: Diastereomeric salt formation with L-tartaric acid, achieving 98% ee but with 40% yield loss.
  • Asymmetric Catalysis: Transition-metal catalysts (e.g., BINAP-Ru complexes) enabled enantioselective reductive amination of precursor ketones, boosting efficiency [3].
  • Enantioselective Analytics: Adoption of chiral HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate) for quantifying enantiomeric impurities to <0.1% [10].

These protocols later informed stereocontrolled synthesis of advanced piperidine derivatives like dexmethylphenidate [4] [10].

Table 3: Evolution of Stereochemical Techniques in Piperidine Synthesis

EraTechniqueEnantiomeric Excess (ee)Limitations
1960s–1980sRacemic synthesisNot applicableUncharacterized enantiomer activity
1990sDiastereomeric crystallization85–90%Low yield, high solvent waste
2000sAsymmetric hydrogenation95–98%Catalyst cost and sensitivity
2010s–PresentEnzymatic resolution>99%Substrate specificity constraints

Properties

CAS Number

13862-07-2

Product Name

Difemetorex

IUPAC Name

2-(2-benzhydrylpiperidin-1-yl)ethanol

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C20H25NO/c22-16-15-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20,22H,7-8,13-16H2

InChI Key

UHZJPVXMMCFPNR-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO

Solubility

Soluble in DMSO

Synonyms

Difemetorex; BRN 1651678; JB 8035; Diphemetoxidine; Difemetorexum; BA 18189;

Canonical SMILES

C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.